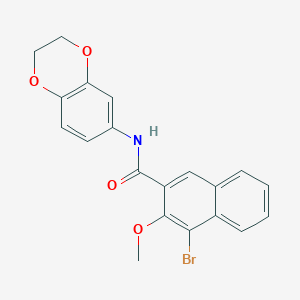![molecular formula C25H21FN4O2 B251071 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B251071.png)
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide, also known as BPFK, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPFK is a member of the piperazine family of compounds and is characterized by its unique chemical structure, which makes it a promising candidate for a range of research applications.
Wirkmechanismus
The exact mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide is not yet fully understood. However, studies have suggested that it may act by binding to specific receptors or enzymes in the body, thereby modulating their activity. This compound has also been shown to have an inhibitory effect on certain enzymes involved in the development of cancer, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated that this compound can inhibit tumor growth in mice without causing significant toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide is its unique chemical structure, which makes it a promising candidate for a range of research applications. This compound has also been shown to have low toxicity in vivo, making it a relatively safe compound to work with in laboratory experiments. However, one of the limitations of this compound is its relatively complex synthesis process, which can make it difficult and time-consuming to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide. One area of interest is in the development of this compound-based drugs for the treatment of various diseases, including cancer. Another area of interest is in the use of this compound as a molecular tool for the study of protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as biological imaging and drug discovery.
Synthesemethoden
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process typically begins with the reaction of 4-benzoylpiperazine with 2-fluoro-4-nitroaniline to produce an intermediate compound. This intermediate is then subjected to a series of chemical reactions involving cyanation and deprotection to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide has been identified as a potential candidate for a range of scientific research applications. One of the key areas of interest is in the field of medicinal chemistry, where this compound has shown promise as a potential drug candidate for the treatment of various diseases. This compound has also been studied for its potential use as a fluorescent probe in biological imaging and as a molecular tool for the study of protein-protein interactions.
Eigenschaften
Molekularformel |
C25H21FN4O2 |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C25H21FN4O2/c26-21-16-18(17-27)10-11-20(21)24(31)28-22-8-4-5-9-23(22)29-12-14-30(15-13-29)25(32)19-6-2-1-3-7-19/h1-11,16H,12-15H2,(H,28,31) |
InChI-Schlüssel |
YUPDCTSKHIUOLZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F)C(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-bromophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B250988.png)


![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B250992.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250998.png)
![3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B251001.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251005.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B251008.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B251009.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B251011.png)
